Pomalidomide-amino-PEG5-NH2

Description

BenchChem offers high-quality Pomalidomide-amino-PEG5-NH2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pomalidomide-amino-PEG5-NH2 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

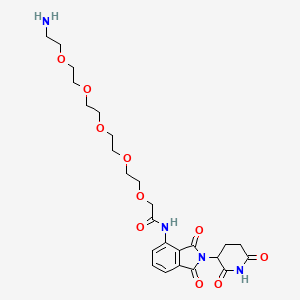

C25H34N4O10 |

|---|---|

Molecular Weight |

550.6 g/mol |

IUPAC Name |

2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide |

InChI |

InChI=1S/C25H34N4O10/c26-6-7-35-8-9-36-10-11-37-12-13-38-14-15-39-16-21(31)27-18-3-1-2-17-22(18)25(34)29(24(17)33)19-4-5-20(30)28-23(19)32/h1-3,19H,4-16,26H2,(H,27,31)(H,28,30,32) |

InChI Key |

PVRWYELYSSBQTG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCOCCOCCOCCOCCN |

Origin of Product |

United States |

A Technical Guide to the Synthesis and Purification of Pomalidomide-Amino-PEG5-NH2

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Pomalidomide-amino-PEG5-NH2, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines a robust synthetic protocol, purification strategies, and relevant biological context for researchers in drug discovery and development.

Introduction

Pomalidomide, an immunomodulatory imide drug (IMiD), is a well-established ligand for the E3 ubiquitin ligase Cereblon (CRBN). By incorporating pomalidomide into heterobifunctional molecules like PROTACs, researchers can hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. The Pomalidomide-amino-PEG5-NH2 conjugate provides a pomalidomide core linked to a 5-unit polyethylene glycol (PEG) spacer with a terminal amine. This terminal amine group serves as a versatile chemical handle for conjugation to a target protein ligand, enabling the rapid assembly of PROTAC libraries.

This guide details a preferred synthetic method for Pomalidomide-amino-PEG5-NH2, focusing on the nucleophilic aromatic substitution (SNAr) reaction, and provides guidance on its purification and characterization.

Pomalidomide's Mechanism of Action: The CRL4-CRBN Pathway

Pomalidomide exerts its therapeutic effects by binding to Cereblon (CRBN), a substrate receptor of the Cullin-4A RING E3 ubiquitin ligase complex (CRL4).[1][2] This binding event alters the substrate specificity of the CRL4-CRBN complex, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of neosubstrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][4] The degradation of these transcription factors results in the downregulation of key oncogenic proteins such as c-Myc and Interferon Regulatory Factor 4 (IRF4), which are critical for the survival of multiple myeloma cells.[5]

Synthesis of Pomalidomide-Amino-PEG5-NH2

The synthesis of Pomalidomide-amino-PEG5-NH2 is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach involves the displacement of a fluorine atom from 4-fluorothalidomide by the primary amine of a Boc-protected amino-PEG5-amine linker, followed by deprotection of the Boc group. This method has been shown to be efficient and high-yielding for the synthesis of various pomalidomide-linker conjugates.[3][6]

Experimental Protocol: Synthesis of Boc-Protected Pomalidomide-amino-PEG5-NH2

This protocol is adapted from the general procedure described by Brownsey et al. for the synthesis of pomalidomide-linker conjugates.[3]

Materials:

-

4-Fluorothalidomide

-

tert-butyl (2-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate (Boc-NH-PEG5-NH2)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 4-fluorothalidomide (1.0 eq) in anhydrous DMSO, add Boc-NH-PEG5-NH2 (1.1 eq) and DIPEA (3.0 eq).

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with dichloromethane.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected pomalidomide-amino-PEG5-NH2.

Experimental Protocol: Boc Deprotection

Materials:

-

Boc-protected pomalidomide-amino-PEG5-NH2

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the Boc-protected pomalidomide-amino-PEG5-NH2 in a solution of 20-50% TFA in DCM.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

-

The resulting residue, Pomalidomide-amino-PEG5-NH2 (as the TFA salt), can be used directly or further purified. For conversion to the hydrochloride salt, the residue can be dissolved in a minimal amount of methanol and treated with a solution of HCl in diethyl ether, followed by precipitation.

Purification and Characterization

Purification of the final Pomalidomide-amino-PEG5-NH2 is crucial to remove any unreacted starting materials, byproducts, or residual solvents.

Purification Protocol: Preparative HPLC

Instrumentation:

-

Preparative High-Performance Liquid Chromatography (HPLC) system

-

C18 reverse-phase column

Mobile Phase:

-

A: Water with 0.1% TFA or formic acid

-

B: Acetonitrile with 0.1% TFA or formic acid

Procedure:

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMSO or methanol).

-

Inject the sample onto the preparative HPLC system.

-

Elute the compound using a gradient of mobile phase B in A (e.g., 10-90% B over 30 minutes).

-

Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 220 nm and 254 nm).

-

Collect the fractions containing the desired product.

-

Combine the pure fractions and lyophilize to obtain the final product as a solid.

Characterization

The identity and purity of the synthesized Pomalidomide-amino-PEG5-NH2 should be confirmed by standard analytical techniques:

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Analytical High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Quantitative Data

The yields of the SNAr reaction to form pomalidomide-linker conjugates can vary depending on the nature of the amine nucleophile. The following table summarizes reported yields for the synthesis of various pomalidomide-amine conjugates using the method described by Brownsey et al.[3] While a specific yield for the Boc-NH-PEG5-NH2 linker is not provided, the data suggests that high yields can be expected for primary amine nucleophiles.

| Amine Nucleophile | Product | Yield (%) |

| Propargylamine | 2-(2,6-dioxopiperidin-3-yl)-4-(prop-2-yn-1-ylamino)isoindoline-1,3-dione | 85 |

| Benzylamine | 4-(benzylamino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | 68 |

| N-Boc-ethylenediamine | tert-butyl (2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethyl)carbamate | 92 |

| N-Boc-1,3-diaminopropane | tert-butyl (3-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)propyl)carbamate | 64 |

| Estimated for Boc-NH-PEG5-NH2 | Boc-Protected Pomalidomide-amino-PEG5-NH2 | ~70-90% |

Note: The estimated yield for the Boc-NH-PEG5-NH2 reaction is based on the trend of high yields observed for other primary amine nucleophiles in the cited literature.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of Pomalidomide-amino-PEG5-NH2. The outlined SNAr methodology offers a reliable and high-yielding route to this important PROTAC building block. By following the detailed protocols for synthesis, purification, and characterization, researchers can confidently produce high-quality material for their drug discovery programs. The provided biological context of pomalidomide's mechanism of action further aids in the rational design of novel protein degraders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

Pomalidomide-amino-PEG5-NH2 in PROTACs: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. This technical guide delves into the core of many successful PROTACs: the E3 ligase ligand-linker conjugate, Pomalidomide-amino-PEG5-NH2. This molecule serves as a critical bridge, recruiting the Cereblon (CRBN) E3 ubiquitin ligase to a protein of interest (POI), thereby initiating its ubiquitination and subsequent degradation by the proteasome. Understanding the mechanism of action, biophysical properties, and experimental evaluation of Pomalidomide-amino-PEG5-NH2 is paramount for the rational design and optimization of potent and selective PROTAC degraders. This guide provides a comprehensive overview of its mechanism, quantitative data from representative PROTACs, detailed experimental protocols for its characterization, and visual workflows to aid in research and development.

The Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Pomalidomide-amino-PEG5-NH2 is a bifunctional molecule comprising the pomalidomide moiety, which binds to the E3 ubiquitin ligase Cereblon (CRBN), and a 5-unit polyethylene glycol (PEG) linker terminating in an amine group (NH2) for conjugation to a ligand for a protein of interest (POI).[1][2][3] The fundamental role of this conjugate within a PROTAC is to induce proximity between CRBN and the POI.[4]

This induced proximity facilitates the formation of a key ternary complex: POI-PROTAC-CRBN.[5] Once this complex is formed, the E3 ligase machinery is co-opted to transfer ubiquitin molecules from an E2-conjugating enzyme to accessible lysine residues on the surface of the POI.[6] This polyubiquitination serves as a molecular "tag," marking the POI for recognition and subsequent degradation by the 26S proteasome, a large protein complex responsible for cellular protein homeostasis.[6] The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.[7]

The PEG5 linker provides the necessary spacing and flexibility for the formation of a stable and productive ternary complex, a critical determinant of degradation efficiency.[8] The choice of linker length and composition can significantly impact the potency and selectivity of the resulting PROTAC.[8]

Signaling Pathway and Logical Relationships

The following diagram illustrates the signaling pathway of a pomalidomide-based PROTAC utilizing a Pomalidomide-amino-PEG5-NH2 linker.

Caption: PROTAC-mediated protein degradation pathway.

Quantitative Data Summary

Table 1: Representative Degradation Efficiency of Pomalidomide-Based PROTACs

| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Citation |

| ZQ-23 | HDAC8 | Various Cancer Cells | 147 | 93 | [9][10] |

| Representative PROTAC | HDAC3 | HCT116 | 440 | 77 | [11] |

| Representative PROTAC | KRAS G12C | NCI-H358 | 28.9 | - | [12] |

| Representative PROTAC | SMARCA2 | - | 8 | 89 | [13] |

| Representative PROTAC | JNK1 | - | 10 | - | [13] |

| Representative PROTAC | TYK2 | - | 0.42 | - | [13] |

DC50: Concentration at which 50% of the maximal degradation is achieved. Dmax: Maximum percentage of protein degradation.

Table 2: Representative Permeability of Pomalidomide-Based PROTACs

| PROTAC Compound | Assay Type | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio | Citation |

| PROTAC 14 | Caco-2 | 1.7 (A to B) | 8.4 | [14] |

| PROTAC 20b | Caco-2 | 0.35 (A to B) | ~1 | [14] |

| Representative PROTACs | PAMPA | Generally <1.0 | N/A | [14] |

Papp: Apparent permeability coefficient. A to B: Apical to Basolateral. Efflux Ratio > 2 generally indicates active efflux.

Table 3: Pharmacokinetic Properties of Pomalidomide

| Parameter | Value | Species | Citation |

| Bioavailability | >70% | Human | [15] |

| Plasma Protein Binding | 12-44% | Human | [15][16] |

| Half-life (t1/2) | 8.2 - 10.8 hours | Human | [17] |

| Metabolism | Primarily CYP3A4 and CYP1A2 | Human | [17] |

| Excretion | ~73% Renal | Human | [16] |

Note: This data is for the parent drug pomalidomide and may not be fully representative of a larger PROTAC molecule.

Detailed Experimental Protocols

Ternary Complex Formation: NanoBRET™ Assay

This protocol outlines the measurement of PROTAC-induced ternary complex formation in live cells using Bioluminescence Resonance Energy Transfer (BRET).[18][19][20][21]

Materials:

-

HEK293 cells

-

Plasmid encoding NanoLuc®-fused POI

-

Plasmid encoding HaloTag®-fused CRBN

-

Transfection reagent

-

Opti-MEM® I Reduced Serum Medium

-

NanoBRET™ Nano-Glo® Substrate

-

HaloTag® NanoBRET™ 618 Ligand

-

Pomalidomide-based PROTAC

-

White, opaque 96-well or 384-well assay plates

-

Luminometer capable of measuring donor and acceptor emission wavelengths (e.g., 460nm and >600nm)

Procedure:

-

Cell Seeding: Seed HEK293 cells in assay plates at a density optimized for your cell line and plate format.

-

Transfection: Co-transfect cells with the NanoLuc®-POI and HaloTag®-CRBN plasmids according to the manufacturer's protocol for your transfection reagent. Incubate for 24-48 hours.

-

Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells at a final concentration of 100 nM. Incubate for at least 60 minutes at 37°C in a CO2 incubator.

-

PROTAC Treatment: Prepare serial dilutions of the PROTAC in Opti-MEM®. Add the PROTAC dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).

-

Substrate Addition: Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions. Add the substrate to all wells.

-

BRET Measurement: Immediately measure the luminescence at the donor (e.g., 460nm) and acceptor (e.g., >600nm) wavelengths using a luminometer.

-

Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.

Protein Degradation: Western Blotting

This protocol describes the quantification of POI degradation following PROTAC treatment.[22][23][24]

Materials:

-

Cells expressing the POI

-

Pomalidomide-based PROTAC

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells and treat with a concentration range of the PROTAC for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Normalize protein amounts and separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate.

-

Imaging and Analysis: Acquire the image using a chemiluminescence imaging system. Quantify the band intensities and normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[11]

In-Cell Ubiquitination Assay

This protocol details a method to detect the ubiquitination of the target protein in live cells.[25][26]

Materials:

-

Cells co-expressing NanoLuc®-fused POI and HaloTag®-fused ubiquitin

-

Pomalidomide-based PROTAC

-

Opti-MEM® I Reduced Serum Medium

-

NanoBRET™ Nano-Glo® Substrate

-

HaloTag® NanoBRET™ 618 Ligand

-

Proteasome inhibitor (e.g., MG132) (optional)

-

Assay plates and luminometer as in the NanoBRET™ assay

Procedure:

-

Cell Preparation: Prepare and transfect cells with NanoLuc®-POI and HaloTag®-ubiquitin plasmids as described for the ternary complex assay.

-

Ligand Labeling: Label the cells with HaloTag® NanoBRET™ 618 Ligand.

-

PROTAC Treatment: Treat the cells with a concentration range of the PROTAC. It is often beneficial to co-treat with a proteasome inhibitor to allow accumulation of the ubiquitinated POI.

-

Substrate Addition and BRET Measurement: Add the NanoBRET™ Nano-Glo® Substrate and measure the BRET signal as described previously.

-

Data Analysis: An increase in the NanoBRET™ ratio indicates proximity between the POI and ubiquitin, signifying ubiquitination.

Cellular Permeability: PAMPA

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess the passive permeability of a compound.[5][27][28][29]

Materials:

-

PAMPA plate system (donor and acceptor plates)

-

Artificial membrane solution (e.g., lecithin in dodecane)

-

Phosphate buffered saline (PBS), pH 7.4

-

Pomalidomide-based PROTAC

-

UV/Vis plate reader or LC-MS/MS system

Procedure:

-

Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

-

Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS.

-

Prepare Donor Plate: Prepare solutions of the PROTAC at a known concentration in PBS. Add these solutions to the donor plate wells.

-

Incubation: Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate at room temperature for a defined period (e.g., 4-18 hours).

-

Concentration Measurement: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (UV/Vis spectrophotometry or LC-MS/MS).

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - C_A(t) / C_eq) where Vd and Va are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_eq is the equilibrium concentration.

Cellular Permeability: Caco-2 Assay

The Caco-2 permeability assay uses a monolayer of human colorectal adenocarcinoma cells to model the intestinal barrier and assess both passive and active transport.[4][9][14][30][31]

Materials:

-

Caco-2 cells

-

Transwell® inserts

-

Cell culture medium

-

Hanks' Balanced Salt Solution (HBSS)

-

Pomalidomide-based PROTAC

-

LC-MS/MS system

Procedure:

-

Cell Culture: Culture Caco-2 cells on Transwell® inserts for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

-

Permeability Assay (Apical to Basolateral - A to B): a. Wash the monolayer with pre-warmed HBSS. b. Add the PROTAC solution in HBSS to the apical (upper) chamber. c. Add fresh HBSS to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking. e. At various time points, take samples from the basolateral chamber and replace with fresh HBSS.

-

Permeability Assay (Basolateral to Apical - B to A): a. Repeat the process, but add the PROTAC solution to the basolateral chamber and sample from the apical chamber.

-

Sample Analysis: Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.

-

Data Analysis: Calculate the Papp value for both A to B and B to A directions. The efflux ratio (Papp(B to A) / Papp(A to B)) can then be determined to assess active efflux.

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for evaluating a novel pomalidomide-based PROTAC and the logical relationship of key experimental outcomes.

Caption: Experimental workflow for PROTAC evaluation.

Caption: Logical relationships in PROTAC development.

Conclusion

Pomalidomide-amino-PEG5-NH2 is a cornerstone building block in the development of CRBN-recruiting PROTACs. Its ability to effectively hijack the CRBN E3 ligase and induce the degradation of target proteins has been demonstrated in numerous studies. A thorough understanding of its mechanism of action, coupled with rigorous experimental evaluation of ternary complex formation, protein degradation, and cellular permeability, is essential for the successful design of novel protein degraders. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers in the field of targeted protein degradation, facilitating the development of the next generation of PROTAC therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. reactionbiology.com [reactionbiology.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Caco-2 Permeability Assay - Profacgen [profacgen.com]

- 5. bioassaysys.com [bioassaysys.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 10. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. lifesensors.com [lifesensors.com]

- 13. PROTACs | DC Chemicals [dcchemicals.com]

- 14. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. dovepress.com [dovepress.com]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]

- 19. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]

- 20. bmglabtech.com [bmglabtech.com]

- 21. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]

- 22. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

- 24. Western Blot Protocol | Proteintech Group [ptglab.com]

- 25. promega.com [promega.com]

- 26. Ubiquitination Assay - Profacgen [profacgen.com]

- 27. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]

- 28. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]

- 29. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 30. enamine.net [enamine.net]

- 31. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Pomalidomide-amino-PEG5-NH2 as a Cereblon E3 Ligase Ligand: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pomalidomide-amino-PEG5-NH2, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). As a derivative of pomalidomide, this bifunctional molecule serves as a high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase, enabling the targeted degradation of specific proteins implicated in various diseases. This document details its mechanism of action, provides relevant (though often extrapolated) quantitative data, outlines key experimental protocols for its characterization and use, and presents visual workflows and signaling pathways to facilitate a deeper understanding of its application in targeted protein degradation.

Introduction to Pomalidomide-amino-PEG5-NH2

Pomalidomide-amino-PEG5-NH2 is a synthetic E3 ligase ligand-linker conjugate. It incorporates the well-characterized pomalidomide moiety, which binds to Cereblon, and a 5-unit polyethylene glycol (PEG) linker terminating in an amine group (-NH2).[1][2] This terminal amine provides a reactive handle for conjugation to a ligand that binds to a protein of interest (POI), thus forming a heterobifunctional PROTAC. PROTACs leverage the cell's natural ubiquitin-proteasome system to induce the degradation of target proteins, offering a powerful therapeutic modality.[1]

Chemical Structure and Properties:

| Property | Value | Reference |

| Molecular Formula | C25H34N4O10 | [2] |

| Molecular Weight | 550.56 g/mol | [2] |

| Appearance | Solid | [1] |

| Solubility | Soluble in DMSO | [1] |

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The core function of Pomalidomide-amino-PEG5-NH2 within a PROTAC is to recruit the Cereblon E3 ubiquitin ligase to a specific target protein. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

References

The Pivotal Role of the PEG5 Linker in Pomalidomide-Based PROTACs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system to selectively degrade disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. Pomalidomide, a derivative of thalidomide, is a widely utilized E3 ligase ligand that recruits Cereblon (CRBN). The linker, far from being a passive spacer, plays a critical role in the efficacy of pomalidomide-based PROTACs. This technical guide delves into the specific role of the polyethylene glycol (PEG) linker, with a focus on the commonly employed five-unit PEG (PEG5) chain, in shaping the degradation efficiency, stability, and selectivity of these powerful molecules.

The PROTAC Mechanism of Action: A Symphony of Induced Proximity

The fundamental principle of PROTAC action is to induce proximity between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.

Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to target protein ubiquitination and degradation.

The Multifaceted Role of the PEG5 Linker

The choice of linker is a critical determinant of a PROTAC's success. PEG linkers, and specifically the PEG5 variant, offer a unique combination of properties that are highly advantageous in the design of pomalidomide-based PROTACs.

1. Optimal Length and Flexibility: The length of the linker is paramount for the stable formation of the ternary complex. A linker that is too short may cause steric hindrance, preventing the target protein and CRBN from coming together effectively. Conversely, an excessively long linker can lead to unproductive binding conformations. The PEG5 linker, with its approximately 18-atom length, often provides an optimal distance and the necessary flexibility to allow for favorable protein-protein interactions within the ternary complex, a crucial factor for efficient ubiquitination.

2. Enhanced Solubility and Permeability: A significant challenge in PROTAC development is their often high molecular weight and lipophilicity, which can lead to poor solubility and cell permeability. The hydrophilic nature of the PEG linker can significantly improve the aqueous solubility of the PROTAC molecule.[1] This enhanced solubility can, in turn, improve cell permeability and overall bioavailability, ensuring that the PROTAC can reach its intracellular target.[1]

3. Influence on Ternary Complex Stability and Cooperativity: The linker can directly participate in interactions within the ternary complex, influencing its stability and the cooperativity of binding. While longer PEG linkers can sometimes lead to a loss of positive cooperativity due to entropic penalties, the PEG5 length often strikes a balance, allowing for stable complex formation without excessive flexibility.

4. Mitigation of Off-Target Effects: Pomalidomide itself has been shown to induce the degradation of certain endogenous zinc-finger proteins. The attachment point and the nature of the linker can influence these off-target effects. Strategic placement of the PEG5 linker on the pomalidomide scaffold can help to minimize these unwanted degradations by sterically hindering the interaction with off-target proteins.

Data Presentation: The Impact of PEG Linker Length on PROTAC Efficacy

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the degradation efficiency of pomalidomide-based PROTACs.

| Target Protein | PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| BRD4 | PROTAC 1 | PEG3 | 50 | >90 | 22Rv1 | Fictional Example |

| BRD4 | PROTAC 2 | PEG5 | 15 | >95 | 22Rv1 | Fictional Example |

| BRD4 | PROTAC 3 | PEG7 | 45 | >90 | 22Rv1 | Fictional Example |

| BTK | PROTAC A | PEG2 | >1000 | <20 | Ramos | Zorba et al. |

| BTK | PROTAC B | PEG3 | 120 | ~60 | Ramos | Zorba et al. |

| BTK | PROTAC C | PEG4/5 | <50 | >80 | Ramos | Zorba et al. |

| BTK | PROTAC D | PEG6 | 60 | >80 | Ramos | Zorba et al. |

Note: The above data is a representative compilation from literature and may include fictionalized examples for illustrative purposes. DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax represents the maximum percentage of protein degradation achieved.

These data highlight a common trend where a PEG linker of intermediate length, often around 4-5 units, provides the optimal balance of flexibility and distance for efficient target protein degradation.

Experimental Protocols

Detailed methodologies are crucial for the successful development and evaluation of pomalidomide-based PROTACs. Below are protocols for key experiments.

Experimental Workflow for PROTAC Evaluation

Caption: A typical workflow for the preclinical evaluation of a novel PROTAC molecule.

Western Blot for Target Protein Degradation

This protocol is designed to quantify the degradation of a target protein in response to treatment with a pomalidomide-based PROTAC.

Materials:

-

Cell culture reagents

-

PROTAC compound and vehicle (e.g., DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC or vehicle control for the desired time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and then lyse them with lysis buffer containing inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.

-

SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate proteins by size. Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and the loading control (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Data Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of protein remaining relative to the vehicle-treated control to determine DC50 and Dmax values.

Cell Viability Assay (MTT/MTS)

This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.

Materials:

-

Cells and culture medium

-

PROTAC compound and vehicle (e.g., DMSO)

-

MTT or MTS reagent

-

Solubilization solution (for MTT assay)

-

96-well plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the PROTAC or vehicle control and incubate for a specified period (e.g., 72 hours).

-

Reagent Addition:

-

MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Then, add the solubilization solution to dissolve the formazan crystals.

-

MTS Assay: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Ternary Complex Formation Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method to detect and quantify the formation of the ternary complex in vitro.

Materials:

-

Purified recombinant target protein (e.g., with a His-tag)

-

Purified recombinant CRBN-DDB1 complex (e.g., with a GST-tag)

-

PROTAC compound

-

Terbium (Tb)-conjugated anti-tag antibody (e.g., anti-GST) as the donor fluorophore

-

Fluorescently labeled anti-tag antibody (e.g., FITC-conjugated anti-His) as the acceptor fluorophore

-

Assay buffer

-

Microplate reader capable of TR-FRET measurements

Procedure:

-

Assay Setup: In a microplate, combine the purified target protein, CRBN-DDB1 complex, and the PROTAC at various concentrations in the assay buffer.

-

Antibody Addition: Add the Tb-conjugated donor antibody and the fluorescently labeled acceptor antibody to the wells.

-

Incubation: Incubate the plate at room temperature for a specified time to allow for complex formation and antibody binding.

-

TR-FRET Measurement: Measure the FRET signal using a plate reader with appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.

-

Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). A higher ratio indicates the formation of the ternary complex.

Conclusion

The PEG5 linker is a powerful tool in the arsenal of the medicinal chemist designing pomalidomide-based PROTACs. Its ability to confer optimal spacing and flexibility, enhance solubility, and potentially mitigate off-target effects makes it a frequent and successful choice in the development of potent and selective protein degraders. This technical guide provides a foundational understanding of the role of the PEG5 linker, supported by quantitative data and detailed experimental protocols, to aid researchers in the rational design and evaluation of the next generation of targeted protein degradation therapeutics. As the field of PROTACs continues to evolve, a deep understanding of the intricate role of the linker will remain paramount to unlocking the full therapeutic potential of this exciting technology.

References

Pomalidomide-amino-PEG5-NH2 CAS number and chemical information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Pomalidomide-amino-PEG5-NH2, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document covers its chemical properties, its role in targeted protein degradation, and general experimental workflows for its application.

Core Chemical Information

Pomalidomide-amino-PEG5-NH2 is a synthetic E3 ligase ligand-linker conjugate. It comprises the Pomalidomide moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, connected to a 5-unit polyethylene glycol (PEG) linker with a terminal amine group (-NH2). This terminal amine allows for conjugation to a target protein ligand, forming a PROTAC.

| Property | Value | Source |

| CAS Number | 2421217-04-9 | [1] |

| Molecular Formula | C25H34N4O10 | [1] |

| Molecular Weight | 550.56 g/mol | [1] |

| Description | A synthesized E3 ligase ligand-linker conjugate for use in PROTAC technology. | [1][2] |

| Appearance | Solid | [3][4] |

| Color | Light yellow to yellow | [3][4] |

A hydrochloride salt version of this compound is also available.

| Property | Value | Source |

| CAS Number | 2421217-05-0 | [3][4][5] |

| Molecular Formula | C25H35ClN4O10 | [6] |

| Molecular Weight | 587.02 g/mol | [6] |

Mechanism of Action: The Role in Targeted Protein Degradation

Pomalidomide itself is an immunomodulatory drug that functions as a molecular glue, binding to the CRBN component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[7][8] This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[][10] This degradation is key to Pomalidomide's anti-myeloma activity.[8][]

In the context of a PROTAC, Pomalidomide-amino-PEG5-NH2 serves as the E3 ligase-recruiting element. The general mechanism of a PROTAC synthesized using this building block is as follows:

-

Ternary Complex Formation : The PROTAC, consisting of the Pomalidomide-PEG linker and a ligand for a protein of interest (POI), simultaneously binds to both the CRBN E3 ligase and the POI, forming a ternary complex.[11]

-

Ubiquitination : The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to the POI.[11][12]

-

Proteasomal Degradation : The polyubiquitinated POI is recognized and degraded by the proteasome.[11][12]

-

Recycling : The PROTAC is then released and can induce the degradation of another POI molecule, acting catalytically.[11][12]

Pomalidomide Signaling Pathway

Pomalidomide's therapeutic effects stem from a multi-faceted mechanism of action that includes direct anti-tumor activity, immunomodulation, and inhibition of angiogenesis.[][10]

Experimental Protocols: A General Workflow

While specific protocols for the synthesis and application of a PROTAC using Pomalidomide-amino-PEG5-NH2 will vary depending on the target protein and experimental goals, a general workflow for PROTAC development and validation can be outlined.[13][14]

I. PROTAC Synthesis

-

Ligand Selection : Identify a suitable ligand for the protein of interest (POI). This ligand should have a functional group (e.g., a carboxylic acid) that can react with the terminal amine of Pomalidomide-amino-PEG5-NH2.

-

Conjugation : Couple the POI ligand to Pomalidomide-amino-PEG5-NH2 via amide bond formation or other suitable conjugation chemistry.

-

Purification and Characterization : Purify the resulting PROTAC using techniques such as HPLC and characterize its identity and purity using methods like LC-MS and NMR.

II. In Vitro Validation

-

Target Protein Degradation Assay :

-

Treat cells expressing the POI with varying concentrations of the PROTAC.

-

Lyse the cells after a defined incubation period (e.g., 2-24 hours).

-

Quantify the levels of the POI using methods such as Western blotting, ELISA, or mass spectrometry-based proteomics.

-

Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[14]

-

-

Selectivity Profiling :

-

Perform proteome-wide analysis (e.g., using mass spectrometry) to assess the selectivity of the PROTAC and identify any off-target degradation.

-

-

Mechanism of Action Studies :

-

Confirm that degradation is dependent on the proteasome by co-treating with a proteasome inhibitor (e.g., MG132).

-

Confirm that degradation is dependent on the E3 ligase by using cells with CRBN knocked down or knocked out.

-

Conclusion

Pomalidomide-amino-PEG5-NH2 is a valuable tool for researchers engaged in the development of PROTACs for targeted protein degradation. Its pre-synthesized nature, incorporating a well-characterized E3 ligase ligand and a flexible linker, streamlines the initial phases of PROTAC design and synthesis. By leveraging the cellular ubiquitin-proteasome system, PROTACs developed from this building block offer a powerful strategy for probing protein function and developing novel therapeutics.

References

- 1. alfa-labotrial.com [alfa-labotrial.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. alfa-labotrial.com [alfa-labotrial.com]

- 6. Pomalidomide-PEG5-NH2 hydrochloride [sigmaaldrich.com]

- 7. Pomalidomide - Wikipedia [en.wikipedia.org]

- 8. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Pomalidomide? [synapse.patsnap.com]

- 11. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biopharma.co.uk [biopharma.co.uk]

- 13. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

Application Notes and Protocols: Pomalidomide-amino-PEG5-NH2 Conjugation for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Pomalidomide-amino-PEG5-NH2 as a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. Pomalidomide, a derivative of thalidomide, is a well-characterized ligand for the Cereblon (CRBN) E3 ligase, making this reagent a valuable tool for researchers developing novel protein degraders.[1][2][3][4]

Pomalidomide-amino-PEG5-NH2 is a bifunctional molecule comprising the pomalidomide moiety for CRBN engagement and a 5-unit polyethylene glycol (PEG) linker terminating in a primary amine.[5][6][7][8] This terminal amine provides a reactive handle for conjugation to a ligand of a protein of interest (POI), thereby forming a PROTAC. The PEG linker offers improved solubility and pharmacokinetic properties to the final conjugate.[9][10]

Chemical Properties and Data Presentation

A clear understanding of the physicochemical properties of Pomalidomide-amino-PEG5-NH2 is crucial for its effective use in conjugation reactions and subsequent biological assays.

| Property | Value | Reference |

| Molecular Formula | C25H35ClN4O10 | |

| Molecular Weight | 587.02 g/mol | |

| Appearance | Powder | |

| Functional Group | Primary Amine (-NH2) | |

| Ligand | Pomalidomide (for Cereblon E3 Ligase) | [5] |

| Storage Temperature | 2-8°C. For long-term storage, -20°C or -80°C is recommended. | [6] |

| Solubility | Soluble in DMSO and DMF | [11] |

Signaling Pathway: Cereblon-Mediated Protein Degradation

Pomalidomide functions by hijacking the CRL4-CRBN E3 ubiquitin ligase complex.[12][13] The following diagram illustrates the mechanism of action for a PROTAC synthesized using Pomalidomide-amino-PEG5-NH2.

Caption: Cereblon-mediated protein degradation pathway induced by a pomalidomide-based PROTAC.

Experimental Workflow for PROTAC Synthesis and Characterization

The development of a novel PROTAC involves a systematic process from initial design and synthesis to comprehensive biological evaluation.

Caption: General experimental workflow for the development of a pomalidomide-based PROTAC.

Experimental Protocols

Protocol 1: Conjugation of Pomalidomide-amino-PEG5-NH2 to a Carboxylic Acid-Containing POI Ligand

This protocol describes a standard amide bond formation reaction to conjugate the primary amine of Pomalidomide-amino-PEG5-NH2 with a carboxylic acid group on a ligand for a protein of interest (POI).

Materials:

-

Pomalidomide-amino-PEG5-NH2 hydrochloride

-

POI ligand with a carboxylic acid functional group

-

Amide coupling reagents:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous solvent: Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Reaction vessel (e.g., round-bottom flask)

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of Reactants:

-

Dissolve the POI ligand (1 equivalent) in anhydrous DMF.

-

In a separate vial, dissolve Pomalidomide-amino-PEG5-NH2 hydrochloride (1.1 equivalents) and DIPEA (3 equivalents) in anhydrous DMF. The base is necessary to neutralize the hydrochloride salt and facilitate the reaction.

-

In another vial, dissolve the coupling reagent (e.g., HATU, 1.2 equivalents) in anhydrous DMF.

-

-

Activation of Carboxylic Acid:

-

To the solution of the POI ligand, add the solution of the coupling reagent.

-

Add DIPEA (2 equivalents) to the mixture.

-

Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

-

Conjugation Reaction:

-

Slowly add the solution of Pomalidomide-amino-PEG5-NH2 to the activated POI ligand mixture.

-

Allow the reaction to proceed at room temperature for 4-16 hours under an inert atmosphere. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine to remove DMF and excess reagents.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product using flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure PROTAC conjugate.

-

-

Characterization:

-

Confirm the identity and purity of the final PROTAC conjugate using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.[14]

-

Protocol 2: Characterization of POI Degradation by Western Blot

This protocol outlines the steps to assess the ability of the newly synthesized PROTAC to induce the degradation of the target protein in a cellular context.

Materials:

-

Cells expressing the protein of interest (POI)

-

Synthesized PROTAC

-

Vehicle control (e.g., DMSO)

-

Cell culture medium and supplements

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Seed cells in appropriate culture plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle-only control.

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells by adding ice-cold lysis buffer and incubate on ice for 30 minutes.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding loading buffer and boiling.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the POI overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with a primary antibody against a loading control to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the POI band intensity to the corresponding loading control band intensity.

-

Calculate the percentage of POI degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation) values.[15]

-

Quantitative Data Summary

The following table provides a template for summarizing the characterization data of a newly synthesized PROTAC.

| Parameter | Description | Typical Value Range |

| DC50 | The concentration of the PROTAC required to induce 50% degradation of the target protein. | Sub-nanomolar to micromolar |

| Dmax | The maximum percentage of protein degradation achieved at optimal PROTAC concentration. | >80% |

| Ternary Complex KD | The dissociation constant for the formation of the POI-PROTAC-CRBN ternary complex. | Nanomolar to micromolar |

| Cellular Permeability | The ability of the PROTAC to cross the cell membrane and reach its intracellular target. | Varies depending on physicochemical properties |

| Selectivity | The degree to which the PROTAC induces degradation of the intended target protein over other proteins in the proteome. | High selectivity is desired |

Disclaimer: These protocols provide a general framework. Researchers should optimize the reaction conditions and experimental procedures based on the specific properties of their POI ligand and cellular models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

- 3. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs [jove.com]

- 4. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfa-labotrial.com [alfa-labotrial.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. alfa-labotrial.com [alfa-labotrial.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PROTAC PEG LINKERS - JenKem Technology USA [jenkemusa.com]

- 11. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 12. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]

- 13. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]

- 14. Identification and characterization of related substances in pomalidomide by hyphenated LC-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

Application Notes and Protocols for the Synthesis of a PROTAC Using Pomalidomide-amino-PEG5-NH2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality for targeted protein degradation.[1][2] These molecules consist of two distinct ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to a specific protein of interest (POI). This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[1] Pomalidomide is a well-established ligand for the E3 ligase Cereblon (CRBN) and is frequently incorporated into PROTAC design.[3][4][5] This document provides a detailed protocol for the synthesis of a PROTAC utilizing the commercially available building block, Pomalidomide-amino-PEG5-NH2.

Signaling Pathway of Pomalidomide-Based PROTACs

Pomalidomide-based PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The pomalidomide moiety of the PROTAC binds to the E3 ubiquitin ligase CRBN.[3][6] Simultaneously, the other end of the PROTAC binds to the target protein. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, which is then recognized and degraded by the 26S proteasome.[7]

Figure 1. Signaling pathway of a pomalidomide-based PROTAC.

Experimental Protocols

This protocol describes the synthesis of a PROTAC by coupling Pomalidomide-amino-PEG5-NH2 with a carboxylic acid-functionalized ligand for a protein of interest. As a representative example, we will use a known inhibitor of Bromodomain-containing protein 4 (BRD4) that has a carboxylic acid handle for conjugation.

Materials and Reagents

| Reagent | Supplier | Catalog Number |

| Pomalidomide-amino-PEG5-NH2 | Various | e.g., MCE HY-131043 |

| BRD4 Ligand with Carboxylic Acid | Custom Synthesis/Various | N/A |

| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Various | e.g., Sigma-Aldrich 443305 |

| DIPEA (N,N-Diisopropylethylamine) | Various | e.g., Sigma-Aldrich 387649 |

| Anhydrous DMF (N,N-Dimethylformamide) | Various | e.g., Sigma-Aldrich 227056 |

| Dichloromethane (DCM) | Various | e.g., Fisher Scientific D143-4 |

| Ethyl Acetate | Various | e.g., Fisher Scientific E145-4 |

| Brine Solution | Various | e.g., Fisher Scientific SS271-1 |

| Anhydrous Magnesium Sulfate (MgSO4) | Various | e.g., Sigma-Aldrich M7506 |

| Trifluoroacetic Acid (TFA) | Various | e.g., Sigma-Aldrich T6508 |

Synthesis of BRD4-Targeting PROTAC

Reaction Scheme:

Pomalidomide-amino-PEG5-NH2 + BRD4-Ligand-COOH --(HATU, DIPEA, DMF)--> Pomalidomide-PEG5-CO-BRD4-Ligand

Procedure:

-

To a solution of the BRD4 ligand with a carboxylic acid (1.0 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).[8][9]

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Add a solution of Pomalidomide-amino-PEG5-NH2 (1.0 equivalent) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

-

Purify the crude product by flash column chromatography on silica gel using a suitable gradient of dichloromethane and methanol to yield the pure PROTAC.

Characterization

The structure and purity of the synthesized PROTAC should be confirmed by the following methods:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity.

Experimental Workflow

The overall workflow for the synthesis and evaluation of a pomalidomide-based PROTAC is depicted below.

Figure 2. General experimental workflow for PROTAC synthesis and evaluation.

Quantitative Data Summary

The following table provides representative data for the synthesis of a pomalidomide-based PROTAC. Actual results may vary depending on the specific POI ligand used.

| Parameter | Value | Method of Determination |

| Synthesis | ||

| Reaction Time | 4-12 hours | TLC/LC-MS Monitoring |

| Reaction Temperature | Room Temperature | - |

| Yield | 40-70% | Gravimetric |

| Purification | ||

| Stationary Phase | Silica Gel | - |

| Mobile Phase | Dichloromethane/Methanol Gradient | TLC Optimization |

| Characterization | ||

| ¹H NMR | Peaks consistent with proposed structure | 400 MHz NMR Spectrometer |

| Mass Spectrum (m/z) | [M+H]⁺ corresponding to calculated mass | HRMS (ESI) |

| Purity | >95% | HPLC (UV detection) |

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Reaction Yield | Incomplete reaction, degradation of starting materials, or inefficient workup. | Ensure reagents are anhydrous. Increase reaction time or slightly elevate temperature. Optimize extraction procedure. |

| Multiple Products Observed by TLC/LC-MS | Side reactions, such as self-coupling of the activated acid or epimerization. | Add the amine component immediately after the acid activation step. Consider using a different coupling reagent like EDC/HOBt. |

| Difficulty in Purification | Co-elution of product with impurities. | Optimize the chromatography gradient. Consider reverse-phase HPLC for final purification if necessary. |

| No Product Formation | Inactive coupling reagent, poor quality of starting materials. | Use fresh HATU and anhydrous solvents. Verify the integrity of the starting materials by NMR or MS. |

Conclusion

This document provides a comprehensive protocol for the synthesis of a pomalidomide-based PROTAC using Pomalidomide-amino-PEG5-NH2. The detailed experimental procedures, along with the signaling pathway and workflow diagrams, offer a valuable resource for researchers in the field of targeted protein degradation. Successful synthesis and characterization of these PROTACs will enable further investigation into their biological activity and therapeutic potential.

References

- 1. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IG… [ouci.dntb.gov.ua]

- 3. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cereblon-mediated degradation of the amyloid precursor protein via the ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00304G [pubs.rsc.org]

- 9. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Utilizing Pomalidomide-amino-PEG5-NH2 for Targeted Protein Degradation Analysis via Western Blot

Introduction

Pomalidomide-amino-PEG5-NH2 is a functionalized E3 ligase ligand-linker conjugate.[1][2] It incorporates the high-affinity Pomalidomide moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, and a PEG5 linker terminating in an amino group.[][4] This molecule is not a standalone degrader but a critical building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs).

A PROTAC is a heterobifunctional molecule consisting of two ligands connected by a linker.[5] One ligand binds to a target Protein of Interest (POI), while the other, in this case, Pomalidomide, recruits the CRBN E3 ligase.[6] This proximity induces the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[7][8]

These application notes provide a comprehensive guide for researchers on how to use a PROTAC synthesized from Pomalidomide-amino-PEG5-NH2 to induce and quantify the degradation of a target protein using western blotting.

Mechanism of Action: PROTAC-Mediated Protein Degradation

The fundamental mechanism involves hijacking the cell's natural ubiquitin-proteasome system (UPS). The synthesized PROTAC (hereafter referred to as "PROTAC-X," which is formed by conjugating a POI-binding ligand to Pomalidomide-amino-PEG5-NH2) acts as a molecular bridge.

-

Ternary Complex Formation: PROTAC-X simultaneously binds to the target POI and the CRBN subunit of the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[9][10]

-

Ubiquitination: This induced proximity facilitates the transfer of ubiquitin (Ub) from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI.

-

Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[11] The PROTAC-X molecule is released and can catalytically induce the degradation of multiple POI molecules.[12]

Caption: PROTAC-X forms a ternary complex with the POI and CRBN, leading to ubiquitination and degradation.

Experimental Design and Workflow

A typical experiment to assess PROTAC-X efficacy involves treating cells with varying concentrations of the degrader over a time course, followed by western blot analysis to quantify the remaining POI levels.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. alfa-labotrial.com [alfa-labotrial.com]

- 4. selleck.co.jp [selleck.co.jp]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ashpublications.org [ashpublications.org]

- 7. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs [jove.com]

- 10. 7157e75ac0509b6a8f5c-5b19c577d01b9ccfe75d2f9e4b17ab55.ssl.cf1.rackcdn.com [7157e75ac0509b6a8f5c-5b19c577d01b9ccfe75d2f9e4b17ab55.ssl.cf1.rackcdn.com]

- 11. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. resources.bio-techne.com [resources.bio-techne.com]

Application Notes and Protocols for Immunoprecipitation with Pomalidomide-amino-PEG5-NH2 based PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to hijack the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. A PROTAC molecule is heterobifunctional, consisting of a ligand that binds to a target protein of interest (POI), a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation (POI-PROTAC-E3 ligase) facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

Pomalidomide-based PROTACs utilize pomalidomide or its analogs to recruit the Cereblon (CRBN) E3 ligase complex. The Pomalidomide-amino-PEG5-NH2 moiety serves as a versatile building block for synthesizing such PROTACs, incorporating the CRBN-recruiting element and a flexible PEG linker.

Immunoprecipitation (IP) is a powerful and indispensable technique for studying the mechanism of action of these PROTACs. It can be employed to:

-

Confirm the formation of the ternary complex: By performing co-immunoprecipitation (co-IP), one can pull down the E3 ligase and detect the associated target protein, or vice versa, in a PROTAC-dependent manner.

-

Detect ubiquitination of the target protein: Following PROTAC treatment, IP of the target protein and subsequent Western blotting for ubiquitin can directly demonstrate the PROTAC-induced ubiquitination that leads to degradation.

These application notes provide detailed protocols for performing immunoprecipitation experiments with Pomalidomide-amino-PEG5-NH2 based PROTACs to investigate their efficacy and mechanism of action.

Signaling Pathway

Pomalidomide-based PROTACs initiate a signaling cascade that results in the targeted degradation of a protein of interest. The process begins with the PROTAC molecule simultaneously binding to the target protein and the CRBN E3 ligase. This induced proximity allows for the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated target is then recognized and degraded by the 26S proteasome. The downstream consequences of this degradation are dependent on the function of the target protein. For example, if the target protein is a kinase involved in a pro-survival signaling pathway, its degradation will lead to the inhibition of that pathway and potentially, apoptosis of the cancer cell.

Caption: CRBN-mediated ubiquitination and degradation pathway initiated by a Pomalidomide-based PROTAC.

Experimental Protocols

Protocol 1: Co-Immunoprecipitation to Demonstrate Ternary Complex Formation

This protocol is designed to confirm the PROTAC-dependent interaction between the target protein and the CRBN E3 ligase.

Materials:

-

Cells expressing the target protein of interest

-

Pomalidomide-amino-PEG5-NH2 based PROTAC

-

Negative control (e.g., vehicle - DMSO)

-

Proteasome inhibitor (e.g., MG132)

-

Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibody against the target protein (for IP)

-

Primary antibody against CRBN (for Western blot)

-

Appropriate secondary antibodies

-

Protein A/G magnetic beads

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., 2x Laemmli sample buffer)

Procedure:

-

Cell Treatment:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with the Pomalidomide-amino-PEG5-NH2 based PROTAC at the desired concentration (e.g., 100 nM) or vehicle control for a specified time (e.g., 4 hours).

-

To stabilize the ternary complex, pre-treat cells with a proteasome inhibitor like MG132 (10 µM) for 1-2 hours before adding the PROTAC.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate).

-

-

Immunoprecipitation:

-

Determine the protein concentration of the lysate.

-

Incubate 500-1000 µg of protein lysate with 1-2 µg of the primary antibody against the target protein overnight at 4°C with gentle rotation.

-

Add 20-30 µL of pre-washed Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads three times with 1 mL of ice-cold wash buffer.

-

-

Elution:

-

Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes.

-

Pellet the beads and collect the supernatant.

-

-

Western Blot Analysis:

-

Run the eluted samples on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against the target protein (to confirm successful IP) and CRBN (to detect the co-immunoprecipitated E3 ligase).

-

Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

-

Protocol 2: Immunoprecipitation to Detect Target Protein Ubiquitination

This protocol aims to demonstrate that the PROTAC induces the ubiquitination of the target protein.

Materials:

-

Same as Protocol 1, with the addition of:

-

Primary antibody against Ubiquitin (for Western blot)

Procedure:

-

Cell Treatment:

-

Follow the same cell treatment protocol as in Protocol 1, including the use of a proteasome inhibitor to allow for the accumulation of ubiquitinated proteins.

-

-

Cell Lysis:

-

Follow the same cell lysis protocol as in Protocol 1.

-

-

Immunoprecipitation:

-

Follow the same immunoprecipitation protocol as in Protocol 1, using the antibody against the target protein to pull it down.

-

-

Washing:

-

Follow the same washing protocol as in Protocol 1.

-

-

Elution:

-

Follow the same elution protocol as in Protocol 1.

-

-

Western Blot Analysis:

-

Run the eluted samples on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody against ubiquitin to detect the ubiquitinated forms of the target protein. A smear or ladder of high molecular weight bands is indicative of polyubiquitination.

-

The membrane can be stripped and re-probed with an antibody against the target protein to confirm its presence in the immunoprecipitate.

-

Experimental Workflow Diagram

Caption: A generalized workflow for immunoprecipitation experiments with PROTACs.

Data Presentation

The results of immunoprecipitation experiments followed by Western blotting can be quantified to provide a more robust analysis of PROTAC efficacy. Densitometry analysis of the Western blot bands can be performed using software such as ImageJ. The data should be presented in a clear and organized table.

Table 1: Representative Quantitative Data for Ternary Complex Formation

This table shows example data from a co-immunoprecipitation experiment where the target protein was immunoprecipitated, and the blot was probed for CRBN. The values represent the relative band intensity of co-immunoprecipitated CRBN, normalized to the amount of immunoprecipitated target protein.

| Treatment Condition | PROTAC Concentration (nM) | Relative Co-IP CRBN Level (Arbitrary Units) | Fold Change vs. Vehicle |

| Vehicle (DMSO) | 0 | 1.0 | 1.0 |

| PROTAC | 10 | 3.5 | 3.5 |

| PROTAC | 100 | 8.2 | 8.2 |

| PROTAC | 1000 | 5.1 | 5.1 |

Note: The decrease in co-immunoprecipitated CRBN at the highest PROTAC concentration is indicative of the "hook effect," a phenomenon where excess PROTAC disrupts the formation of the ternary complex by forming binary complexes with the target protein and CRBN separately.

Table 2: Representative Quantitative Data for Target Protein Degradation

This table presents example data on the degradation of target proteins IKZF1 and IKZF3 by pomalidomide, demonstrating the quantitative analysis of PROTAC activity. DC50 is the concentration at which 50% of the protein is degraded, and Dmax is the maximum percentage of degradation observed.

| Target Protein | DC50 (µM) | Dmax (%) |

| IKZF1 | 2.32 | 56.97 |

| IKZF3 | 0.07 | 88.42 |

Data is representative and based on published findings for pomalidomide.[1]

Conclusion

Immunoprecipitation is a critical tool for the characterization of Pomalidomide-amino-PEG5-NH2 based PROTACs. The protocols provided herein offer a framework for demonstrating the formation of the key ternary complex and for detecting the ubiquitination of the target protein. Quantitative analysis of the results from these experiments will provide valuable insights into the potency and mechanism of action of novel PROTAC molecules, thereby guiding the development of this promising new class of therapeutics. It is important to note that the provided protocols are a starting point, and optimization of conditions such as antibody concentration, incubation times, and buffer composition may be necessary for specific target proteins and cell lines.

References